molecular formula C2H4<br>C2H4<br>CH2=CH2 B7767455 Ethylene CAS No. 87701-65-3

Ethylene

Cat. No.: B7767455
CAS No.: 87701-65-3
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Description

Ethylene, also known as ethene, is the simplest alkene with the chemical formula C₂H₄. It is a colorless, flammable gas with a faint sweet and musky odor. This compound is a fundamental building block in the petrochemical industry and is widely used in the production of various chemicals and plastics. It is also a naturally occurring plant hormone that regulates growth and development, including fruit ripening and leaf abscission .

Mechanism of Action

Target of Action

Ethylene, a simple hydrocarbon, is a major plant hormone that influences diverse processes in plant growth, development, and stress responses throughout the plant life cycle . It targets various aspects of plant growth and development, including seed germination, root development, shoot and root growth, formation of adventitious roots, abscission of leaves and fruits, flowering, sex determination, and senescence of flowers and leaves .

Mode of Action

At a cellular level, this compound can inhibit or promote cell division. It sometimes inhibits cell expansion, while in other circumstances, it stimulates lateral cell expansion . The presence of this compound is detected by transmembrane receptors in the endoplasmic reticulum (ER) of cells . This compound binds to the receptors on the cell membrane of the endoplasmic reticulum . Although homodimers of the receptors are required for functional state, only one this compound molecule binds to each dimer .

Biochemical Pathways

This compound is synthesized from methionine via S-adenosyl-L-methionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC). ACC undergoes oxidative cleavage to form this compound, a process catalyzed by ACC oxidase . This compound mediates many complex aspects of plant growth, development, and survival throughout the plant life cycle .

Pharmacokinetics

This compound shows a low degree of accumulation in the body. The rate of metabolism is directly proportional to the exposure concentration . Orally-administered this compound is very rapidly and almost completely absorbed, with a bioavailable fraction of 92-100% in rats .

Result of Action

This compound’s major functions are associated with senescence, or aging. This includes fruit ripening, flower wilting, and leaf and fruit abscission . This compound also promotes germination in some cereals and sprouting of bulbs and potatoes . It is responsible for drooping of leaves and sprouting of potato buds . In monoecious plants, this compound promotes the production of female flowers .

Action Environment

This compound also mediates adaptive responses to a variety of stresses, such as drought, flooding, pathogen attack, and high salinity . During flooding, for instance, this compound induces the formation of aerenchyma tissue (consisting of air-filled cavities) for oxygenation . Too much this compound, for example, can result in the spoilage of produce .

Biochemical Analysis

Biochemical Properties

Ethylene is produced naturally by plants and some microbes that live with plants . One of the metabolic pathways used by microbes is via an this compound-forming enzyme (EFE), which uses α-ketoglutarate and arginine as substrates . EFE is a promising biotechnology target because the expression of a single gene is sufficient for this compound production in the absence of toxic intermediates .

Cellular Effects

The this compound-receptor binding unlocks the receptor, which in turn results in a myriad of chemical reactions at cell and tissue level leading to genetic as well as color, texture, and other related changes which further enhance the production of this compound .

Molecular Mechanism

This compound exerts its effects by altering gene expression both at transcriptional and post-transcriptional level . In plants, this compound is produced in a two-step reaction from methionine via S-adenosyl-methionine (SAM). SAM is first converted to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase. ACC oxidase then catalyzes the oxidative release of this compound and cyanide (CN) .

Temporal Effects in Laboratory Settings

It is known that this compound can influence a wide range of plant processes, including seed germination, root hair development, root nodulation, flower senescence, abscission, and defense responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. In one pathway, microbes use an this compound-forming enzyme (EFE) to produce this compound from α-ketoglutarate and arginine . In plants, this compound is produced from methionine via S-adenosyl-methionine (SAM) .

Subcellular Localization

As a gas, this compound is not confined to a specific subcellular location. It can diffuse freely across cell membranes and can therefore exert its effects throughout the cell . The enzymes involved in this compound synthesis and perception are localized to specific subcellular compartments, such as the cytosol and the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene can be produced through several methods, including:

    Steam Cracking: This is the most common industrial method, where hydrocarbons such as ethane, propane, or naphtha are heated to high temperatures (800-900°C) in the presence of steam.

    Oxidative Dehydrogenation: This method involves the dehydrogenation of ethane in the presence of oxygen and a catalyst, such as boron-containing zeolite chabazite.

Industrial Production Methods:

Chemical Reactions Analysis

Ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxygen or other oxidizing agents and a catalyst.

    Hydration: Requires an acid catalyst, such as sulfuric acid.

    Polymerization: Can be carried out using Ziegler-Natta catalysts or under high-pressure conditions.

Major Products:

    This compound Oxide: Used to produce this compound glycol.

    Ethanol: Used as a solvent and in alcoholic beverages.

    Polythis compound: Used in packaging, containers, and various plastic products.

Comparison with Similar Compounds

  • Ethane
  • Acetylene
  • Propene

Ethylene’s unique properties and wide range of applications make it a vital compound in both industrial and scientific contexts.

Properties

IUPAC Name

ethene
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InChI

InChI=1S/C2H4/c1-2/h1-2H2
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InChI Key

VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Canonical SMILES

C=C
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Molecular Formula

C2H4, Array
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Related CAS

26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4
Record name Ethene, tetramer
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DSSTOX Substance ID

DTXSID1026378
Record name Ethylene
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Molecular Weight

28.05 g/mol
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Physical Description

Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor.
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Boiling Point

-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F
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Flash Point

-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx)
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Solubility

In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)
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Density

0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F
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Vapor Density

0.98 (Air = 1), Relative vapor density (air = 1): 0.98
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Vapor Pressure

Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100
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Mechanism of Action

Ethylene interferes with the activities of plant hormones causing growth retardation.
Record name Ethylene
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Impurities

Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation.
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Color/Form

Colorless gas

CAS No.

74-85-1, 87701-65-3
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene
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Record name Ethylene [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074851
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Record name Ethene
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Record name Ethylene
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Record name Ethylene
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Record name ethylene
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Record name ETHYLENE
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Record name Ethylene
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Record name Ethylene
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Record name ETHYLENE
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Record name ETHYLENE
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Melting Point

-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F
Record name ETHYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8655
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethylene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/168
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethylene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029594
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0475
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYLENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/554
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.